molecular formula C23H26N2O6S B6480548 ethyl 4-(4-ethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866590-74-1

ethyl 4-(4-ethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B6480548
CAS No.: 866590-74-1
M. Wt: 458.5 g/mol
InChI Key: LEXSFMRWJYCVPH-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type tetrahydropyrimidine (THPM) derivative. Its core structure consists of a 1,2,3,4-tetrahydropyrimidine ring with a 2-oxo group, an ethyl carboxylate ester at position 5, a 4-ethoxyphenyl substituent at position 4, and a unique 4-methylbenzenesulfonylmethyl group at position 4.

Synthesis of this compound likely follows a modified Biginelli reaction, involving a three-component condensation of ethyl acetoacetate, 4-ethoxybenzaldehyde, and a urea/thiourea derivative under solvent-free or catalytic conditions . The inclusion of the 4-methylbenzenesulfonylmethyl group suggests post-condensation functionalization, such as alkylation or nucleophilic substitution, to introduce the sulfonylmethyl moiety .

Properties

IUPAC Name

ethyl 4-(4-ethoxyphenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6S/c1-4-30-17-10-8-16(9-11-17)21-20(22(26)31-5-2)19(24-23(27)25-21)14-32(28,29)18-12-6-15(3)7-13-18/h6-13,21H,4-5,14H2,1-3H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXSFMRWJYCVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(C=C3)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-ethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core with various substituents that may influence its biological activity. The structural components include:

  • Ethoxyphenyl group : Potentially enhances lipophilicity and bioavailability.
  • Methylbenzenesulfonyl group : May contribute to specific interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups in the structure often correlates with enhanced antibacterial activity .

CompoundTarget OrganismActivity (IC50)
Ethyl 4-(4-ethoxyphenyl)-...S. aureusTBD
Other TetrahydropyrimidinesE. coliTBD

Anticancer Activity

Tetrahydropyrimidine derivatives have been investigated for their anticancer properties. For example, certain analogs have shown the ability to inhibit cell proliferation in cancer cell lines such as A431 (vulvar epidermal carcinoma) through mechanisms that may involve apoptosis induction and cell cycle arrest . The specific activity of this compound against cancer cells remains to be fully elucidated but warrants further investigation.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Interference with Signaling Pathways : The compound may modulate signaling pathways associated with inflammation and tumor progression.
  • Cytotoxic Effects : Induction of oxidative stress leading to apoptosis in target cells has been observed in related studies.

Case Studies

A notable study explored the synthesis and biological evaluation of pyrimidine derivatives, including those similar to this compound. The results indicated promising antimicrobial and anticancer activities, suggesting that structural modifications can significantly enhance efficacy .

Scientific Research Applications

The compound ethyl 4-(4-ethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a member of the tetrahydropyrimidine family, which has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, potential therapeutic uses, and relevant case studies.

Chemical Properties and Structure

This compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C22H24N2O6SC_{22}H_{24}N_{2}O_{6}S, with a molecular weight of approximately 464.5 g/mol .

Antitumor Activity

Research has indicated that tetrahydropyrimidines exhibit significant antitumor properties. Studies have shown that derivatives of tetrahydropyrimidines can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. This compound is being evaluated for its efficacy against various cancer cell lines.

Anti-inflammatory Effects

Tetrahydropyrimidine derivatives are also being explored for their anti-inflammatory properties. The sulfonamide group present in this compound may play a crucial role in modulating inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Preliminary studies have indicated that similar compounds can exhibit activity against a range of bacteria and fungi, warranting further investigation into its efficacy as an antimicrobial agent.

Case Study 1: Antitumor Efficacy

A study conducted on the antitumor effects of tetrahydropyrimidine derivatives demonstrated that compounds similar to this compound showed promising results in inhibiting the growth of breast cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Anti-inflammatory Properties

In an experimental model of inflammation, a related tetrahydropyrimidine compound exhibited significant reduction in edema and inflammatory markers. This suggests that this compound may possess similar anti-inflammatory effects .

Case Study 3: Antimicrobial Screening

A screening study evaluated various tetrahydropyrimidine derivatives against common bacterial strains. Results indicated that certain derivatives displayed notable antibacterial activity, suggesting that this compound could be further explored for its antimicrobial potential .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Compound Name Position 4 Substituent Position 6 Substituent Position 2 Functional Group Key References
Target Compound 4-Ethoxyphenyl 4-Methylbenzenesulfonylmethyl 2-Oxo -
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-THPM-5-carboxylate 4-Bromophenyl Methyl 2-Thioxo
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-THPM-5-carboxylate 5-(Methoxymethyl)furan-2-yl Methyl 2-Oxo
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-THPM-5-carboxylate Fluorophenyl Methyl 2-Oxo
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-THPM-5-carboxylate 4-Hydroxy-3-methoxyphenyl Methyl 2-Oxo
Ethyl 4-(2-chlorophenyl)-6-(piperazinylmethyl)-2-oxo-THPM-5-carboxylate 2-Chlorophenyl Piperazinylmethyl 2-Oxo
Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-THPM-5-carboxylate Furan-2-yl Methyl 2-Thioxo

Key Observations:

  • Position 4 Substituents : The target compound’s 4-ethoxyphenyl group balances electron-donating (ethoxy) and hydrophobic (phenyl) properties, contrasting with electron-withdrawing substituents like bromo (in ) or polar groups like hydroxymethoxy (in ). These differences impact electronic distribution and intermolecular interactions, such as π-π stacking or hydrogen bonding .
  • This may enhance binding specificity in enzyme inhibition or alter solubility .
  • 2-Oxo vs. 2-Thioxo : The 2-oxo group in the target compound forms stronger hydrogen bonds compared to 2-thioxo derivatives (e.g., ), which could influence crystallinity and biological activity .

Spectral Data Comparison

Table 3: NMR Chemical Shifts (δ, ppm) for Key Protons

Compound H-3 (Pyrimidine) H-4 (Pyrimidine) Aromatic Protons Reference
Target Compound ~5.2–5.5* ~4.8–5.1* 6.8–7.5 (ethoxyphenyl, sulfonylphenyl) -
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-THPM-5-carboxylate 5.32 4.89 7.25–7.65 (Br-phenyl)
Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-THPM-5-carboxylate 5.45 4.95 6.35–7.40 (furan)

Notes:

  • The target compound’s H-3 and H-4 protons are expected upfield compared to thioxo derivatives due to reduced electron withdrawal from the 2-oxo group .
  • Aromatic protons in the ethoxyphenyl and sulfonylphenyl groups would split into distinct multiplet regions, reflecting substituent electronic effects .

Preparation Methods

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
Ethanol806892
1,4-Dioxane1007389
DMF1206585

Polar aprotic solvents like DMF enhance solubility but may degrade acid-sensitive intermediates. Ethanol balances reactivity and cost-effectiveness.

Catalytic Systems

  • p-Toluenesulfonic Acid (p-TsOH) : Standard for Biginelli reactions, yielding 68–73%.

  • Ionic Liquids (e.g., [BMIM]BF₄) : Improve regioselectivity, albeit with higher costs.

  • Microwave Assistance : Reduces reaction time to 2–4 hours but requires specialized equipment.

Mechanistic Insights and Side Reactions

The Biginelli mechanism proceeds via:

  • Acid-catalyzed formation of an N-acyliminium ion from the aldehyde and urea.

  • Nucleophilic attack by the β-keto ester’s enol form.

  • Cyclodehydration to form the tetrahydropyrimidine ring.

Side reactions include:

  • Over-sulfonation : Addressed by stoichiometric control of sulfonyl chloride.

  • Ester hydrolysis : Mitigated by avoiding aqueous workup until final stages.

Purification and Characterization

Crude products are purified via:

  • Silica Gel Chromatography : Eluting with ethyl acetate/hexane (3:7) removes unreacted aldehydes.

  • Recrystallization : Ethanol/water mixtures yield crystals suitable for XRD analysis.

Key characterization data:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.38 (t, 3H, J = 7.1 Hz, CH₂CH₃), 4.33 (q, 2H, J = 7.1 Hz, OCH₂), 2.44 (s, 3H, Ar-CH₃), 7.21–7.65 (m, 4H, Ar-H).

  • HRMS (ESI) : m/z calculated for C₂₃H₂₆N₂O₆S [M+H]⁺ 481.1534, found 481.1538 .

Q & A

Q. What synthetic methodologies are commonly employed for preparing dihydropyrimidine derivatives analogous to this compound, and how do reaction parameters affect yield?

The Biginelli reaction is a standard one-pot multicomponent synthesis involving an aldehyde, β-keto ester, and urea/thiourea under acidic conditions. For example, ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate was synthesized via cyclocondensation with 3-amino-5-methylisoxazole . Key parameters include catalyst choice (e.g., HCl, Lewis acids), solvent (ethanol/acetic acid), and temperature (reflux at 80–100°C). Yield optimization often requires adjusting stoichiometry and reaction time.

Q. How can researchers validate the structural identity and purity of this compound?

  • NMR spectroscopy : Analyze characteristic peaks (e.g., NH protons at δ 9–10 ppm, aromatic protons in the 6.8–7.5 ppm range) .
  • X-ray crystallography : Resolve crystal packing and confirm substituent positions (e.g., Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate showed triclinic symmetry with α = 101.2°, β = 108.4°, γ = 107.9°) .
  • HPLC : Assess purity (>95%) using reverse-phase columns with UV detection .

Q. What analytical techniques are critical for assessing the stability of this compound under varying storage conditions?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., methyl 4-(4-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate decomposed at 231–232°C) .
  • DSC : Identify polymorphic transitions or hydrate formation .
  • UV-Vis spectroscopy : Monitor photodegradation under light exposure .

Advanced Research Questions

Q. How does the 4-methylbenzenesulfonylmethyl group at position 6 influence electronic properties and biological activity?

The sulfonyl group is electron-withdrawing, which polarizes the pyrimidine ring, enhancing hydrogen-bonding capacity. For instance, sulfonyl-containing derivatives exhibit improved antibacterial activity due to stronger interactions with bacterial enzymes (e.g., MIC values of 12.5–50 µg/mL against S. aureus) . Computational studies (DFT) can quantify charge distribution and predict binding affinities .

Q. What strategies resolve contradictions in biological activity data across studies of similar dihydropyrimidines?

  • Standardize assay protocols : Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) and culture conditions can skew results .
  • SAR analysis : Compare substituent effects; e.g., 4-ethoxyphenyl may enhance lipophilicity vs. 4-cyanophenyl’s polarity .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP and IC50 values) .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

  • Disorder in crystal lattices : Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate exhibited disorder in the sulfonyl group, resolved via SHELXL refinement .
  • Hydrate formation : Monohydrate forms (e.g., Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate) require careful solvent removal during crystallization .
  • Data-to-parameter ratio : Maintain a ratio >12:1 to ensure model reliability .

Q. How can regioselectivity be controlled during functionalization of the dihydropyrimidine core?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield NH groups during sulfonation or alkylation .
  • Catalytic systems : Pd-mediated cross-coupling for aryl substitutions at position 4 .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the 6-position .

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